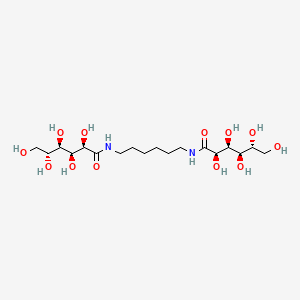

N,N'-Hexane-1,6-diylbis-D-gluconamide

Description

Contextualization within Carbohydrate Chemistry and Amphiphilic Molecular Design

Carbohydrate chemistry, the study of the structure, properties, and reactions of carbohydrates, provides the foundation for understanding the hydrophilic nature of N,N'-Hexane-1,6-diylbis-D-gluconamide. nih.govtorrinomedica.it The two D-gluconamide head groups, derived from D-glucose, are rich in hydroxyl groups, which can participate in extensive hydrogen bonding networks. This is a key feature that drives the self-assembly of these molecules in various solvents. researchgate.net

Amphiphilic molecular design focuses on creating molecules with distinct hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This compound is a prime example of a bolaamphiphile, a specific type of amphiphile with hydrophilic groups at both ends of a hydrophobic chain. This "dumbbell" shape leads to unique self-assembly behaviors compared to single-headed amphiphiles, often resulting in the formation of nanofibers, ribbons, and vesicles. rsc.orgrsc.org The study of such molecules is crucial for developing new materials with tailored properties for applications in drug delivery, tissue engineering, and nanoscience. rsc.org

Historical Development and Early Research Focus on Bis-Gluconamide Derivatives

The exploration of sugar-based amphiphiles has a rich history rooted in the desire to create biocompatible and biodegradable surfactants and gelling agents. While the broader field of carbohydrate chemistry has been established for over a century, the specific focus on bis-amide derivatives of sugars, like this compound, is a more recent development within the last few decades. Early research in this area was driven by the availability of sugar lactones, such as D-glucono-1,5-lactone, which can readily react with diamines to form bis-amides. chemicalbook.com

The initial focus of research on bis-gluconamide derivatives was on their synthesis and basic characterization. Scientists were interested in understanding how the length of the alkylene spacer and the nature of the sugar headgroup influenced the solubility and aggregation properties of these molecules. This foundational work laid the groundwork for the later exploration of their self-assembly into complex supramolecular structures and their potential applications as low molecular weight organogelators and hydrogelators.

Significance of the Hexane-1,6-diyl Spacer in Molecular Architecture

The hydrophobic nature of the hexane (B92381) spacer contributes significantly to the amphiphilicity of the molecule, driving the aggregation of these molecules in aqueous environments to minimize the unfavorable contact between the hydrocarbon chain and water. In non-polar organic solvents, the spacer's interactions with the solvent are more favorable, influencing the type of aggregates formed. The "odd-even" effect, where the number of carbon atoms in the spacer influences the packing and properties of the resulting materials, is a well-documented phenomenon in the study of bolaamphiphiles. The even-numbered hexane spacer in this compound allows for a more ordered, anti-parallel packing arrangement of the molecules within the self-assembled structures.

Overview of Research Paradigms and Theoretical Foundations

The study of this compound and related compounds falls under the research paradigm of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. The theoretical foundations for understanding the self-assembly of these molecules are rooted in thermodynamics and the interplay of various non-covalent forces, including hydrogen bonding, van der Waals interactions, and hydrophobic effects.

A key theoretical concept is the critical aggregation concentration (CAC) or critical micelle concentration (CMC), which is the concentration at which the molecules begin to self-assemble into larger aggregates. Below this concentration, the molecules exist as monomers, while above it, they form structures like micelles, fibers, or vesicles. The formation of gels is another important research paradigm, where the self-assembled fibrillar network entraps the solvent, leading to a solid-like material. The sol-gel transition can often be triggered by changes in temperature, pH, or the addition of other molecules, making these materials "smart" and responsive. capes.gov.bracs.org The study of these phenomena combines experimental techniques with computational modeling to predict and understand the complex architectures that can be formed from these relatively simple building blocks.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H36N2O12 |

| Molecular Weight | 472.49 g/mol |

| CAS Number | 78841-03-9 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. |

| This table is interactive. Click on the headers to sort. |

Reported Gelation Properties of N,N'-alkylenebis(D-gluconamide)s

| Spacer Length | Solvent | Minimum Gelation Concentration (MGC) |

| Ethylene (C2) | Water | Forms a hydrogel |

| Butylene (C4) | Water/Ethanol mixtures | Gelation observed |

| Hexane (C6) | Water | Reported to form hydrogels at low concentrations |

| Hexane (C6) | DMSO/Water mixtures | Can form organogels |

| Octylene (C8) | Various organic solvents | Effective organogelator |

| Dodecylene (C12) | Various organic solvents | Effective organogelator |

| This table is interactive and provides a comparative overview of the gelation behavior of related compounds. |

Properties

CAS No. |

78841-03-9 |

|---|---|

Molecular Formula |

C18H36N2O12 |

Molecular Weight |

472.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[6-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexyl]hexanamide |

InChI |

InChI=1S/C18H36N2O12/c21-7-9(23)11(25)13(27)15(29)17(31)19-5-3-1-2-4-6-20-18(32)16(30)14(28)12(26)10(24)8-22/h9-16,21-30H,1-8H2,(H,19,31)(H,20,32)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1 |

InChI Key |

LSKTUJWYWKWXJP-KJCFRMDSSA-N |

Isomeric SMILES |

C(CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCNC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N,n Hexane 1,6 Diylbis D Gluconamide

Established Synthetic Pathways for N,N'-Hexane-1,6-diylbis-D-gluconamide

The primary route for synthesizing this compound involves the formation of amide bonds between a glucose-derived precursor and a linear diamine.

Amidation Reactions and Reaction Conditions

The core of the synthesis is the amidation reaction, specifically the aminolysis of a lactone. Traditional methods for amide bond formation often require harsh conditions, such as high temperatures (typically above 160°C) to overcome the formation of unreactive ammonium (B1175870) salts between the carboxylic acid and the amine. However, more recent and greener approaches have been developed.

A highly efficient and environmentally friendly method for the synthesis of aldonamides is through mechanochemistry. mdpi.com This solvent-free approach utilizes a vibrational ball mill to facilitate the reaction between the sugar lactone and the amine. mdpi.com For the synthesis of N-alkyl-aldonamides, stoichiometric amounts of the amine and lactone are ground together, sometimes with a small amount of water as a liquid-assisted grinding (LAG) agent, for a short duration (e.g., 5 minutes). mdpi.com This method has been shown to be effective for a variety of amines and sugar lactones, yielding high conversions and purities without the need for extensive purification. mdpi.com

| Reaction Parameter | Condition | Source |

| Method | Mechanochemical (Ball Milling) | mdpi.com |

| Reactants | D-glucono-1,5-lactone, 1,6-Hexanediamine (B7767898) | nih.gov |

| Solvent | Solvent-free or Liquid-Assisted Grinding (water) | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Reaction Time | Short (e.g., 5-15 minutes) | mdpi.com |

Role of Precursor Chemistry: D-Gluconic Acid Derivatives and 1,6-Hexanediamine

The synthesis of this compound relies on two key precursors: a derivative of D-gluconic acid and 1,6-hexanediamine. nih.gov

D-Gluconic Acid Derivatives: The most common and reactive precursor from the gluconic acid family is D-glucono-1,5-lactone, also known as glucono-delta-lactone (GDL). nih.govnih.gov This cyclic ester is commercially produced by the oxidation of D-glucose. chemicalbook.com The lactone ring is susceptible to nucleophilic attack by amines, leading to its opening and the formation of an amide bond. In aqueous solutions, D-glucono-1,5-lactone exists in equilibrium with D-gluconic acid. nih.govresearchgate.net

1,6-Hexanediamine: This C6 linear diamine serves as the hydrophobic spacer connecting the two hydrophilic gluconamide (B1216962) head groups, giving the final molecule its characteristic bolaform structure. The two primary amine groups at either end of the hexane (B92381) chain react with two molecules of D-glucono-1,5-lactone to form the bis-amide.

2 D-glucono-1,5-lactone + 1,6-Hexanediamine → this compound

Catalyst Systems and Reaction Optimization

While the mechanochemical synthesis can proceed efficiently without a catalyst, other methods for lactone aminolysis can be optimized through catalysis. The use of catalysts can enable milder reaction conditions and improve reaction rates and yields.

Boric Acid Catalysis: Boric acid has been identified as an effective and environmentally benign catalyst for amidation reactions. mdpi.com It is believed to activate the carboxylic acid (or in this case, the lactone) towards nucleophilic attack by the amine. researchgate.netsielc.com This method has been successfully applied to a wide range of amidation reactions, including those involving sterically hindered substrates. researchgate.net

Guanidine-Based Catalysts: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a strong, non-nucleophilic guanidine (B92328) base that has been shown to be a highly effective catalyst for the aminolysis of esters and lactones under mild conditions. researchgate.netmdpi.com Mechanistic studies suggest that TBD activates the acyl donor, facilitating the amide bond formation. mdpi.com The catalytic activity of TBD is significant, with loadings as low as 10 mol% proving effective. mdpi.com

Reaction optimization involves screening different catalysts, catalyst loadings, reaction times, and temperatures to achieve the highest possible yield and purity of the desired product. youtube.com

| Catalyst System | Description | Potential Advantages | Source |

| None (Mechanochemical) | Reaction proceeds via mechanical activation. | Solvent-free, fast, high yield. | mdpi.com |

| Boric Acid | A green and inexpensive catalyst for amidation. | Eco-friendly, suitable for large-scale production. | researchgate.netmdpi.comscranton.edu |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | A strong guanidine-based catalyst. | High catalytic activity at low loadings, mild conditions. | researchgate.netmdpi.com |

Green Chemistry Approaches in the Synthesis of Gluconamide-Based Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com

Solvent Selection and Sustainable Reagents

One of the cornerstones of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether.

Solvent-Free Synthesis: The mechanochemical synthesis of this compound is a prime example of a solvent-free reaction. mdpi.com By using mechanical energy to drive the reaction, the need for potentially harmful organic solvents is completely avoided, which simplifies work-up procedures and reduces waste.

Water as a Green Solvent: Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. docbrown.info While the solubility of the non-polar 1,6-hexanediamine in water is limited, the use of water as a liquid-assisted grinding (LAG) agent in mechanochemistry has proven successful for the synthesis of similar aldonamides. mdpi.com For other amidation reactions, water can be a viable solvent, particularly when the reactants have sufficient solubility.

Renewable Reagents: The synthesis of this compound is inherently aligned with green chemistry principles due to its use of a renewable starting material. D-glucono-1,5-lactone is derived from glucose, a readily available and biodegradable sugar. mdpi.com

Atom Economy and By-product Management

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. youtube.com The ideal reaction has a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product, and no by-products are formed.

The synthesis of this compound from D-glucono-1,5-lactone and 1,6-hexanediamine is an addition reaction. The balanced chemical equation is:

2 C₆H₁₀O₆ + C₆H₁₆N₂ → C₁₈H₃₆N₂O₁₂

The molecular weight of D-glucono-1,5-lactone (C₆H₁₀O₆) is approximately 178.14 g/mol . nih.gov The molecular weight of 1,6-hexanediamine (C₆H₁₆N₂) is approximately 116.21 g/mol . The molecular weight of the product, this compound (C₁₈H₃₆N₂O₁₂), is approximately 472.49 g/mol . nih.gov

The atom economy can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (472.49 / [(2 * 178.14) + 116.21]) x 100

Atom Economy = (472.49 / [356.28 + 116.21]) x 100

Atom Economy = (472.49 / 472.49) x 100 = 100%

Theoretically, this reaction has a 100% atom economy, which is a key feature of its greenness.

By-product Management: In an ideal scenario with 100% atom economy, there are no by-products to manage. However, in practice, side reactions can occur. A potential side reaction is the hydrolysis of D-glucono-1,5-lactone in the presence of water to form D-gluconic acid. nih.govresearchgate.net If water is present in the reaction medium (for instance, as a LAG agent or as an impurity), this can lead to the formation of D-gluconic acid as a by-product. The management of this by-product would involve separation from the main product, which could be achieved through techniques like crystallization, given the different solubility profiles of the gluconamide and gluconic acid. In a well-optimized process, the formation of this by-product can be minimized by controlling the amount of water and the reaction time.

Chemical Modification and Derivatization Strategies

The structure of this compound, featuring two polyhydroxylated sugar moieties connected by a flexible hydrocarbon chain, offers multiple sites for chemical modification. Derivatization can be strategically directed towards the gluconamide portions or the hexane linker, or can involve the total synthesis of related structures with different building blocks.

Functionalization of the Gluconamide Moieties

The two D-gluconamide moieties contain a total of eight secondary hydroxyl (-OH) groups, which represent the primary sites for functionalization. These groups can undergo a variety of reactions common to alcohols, although achieving regioselectivity can be challenging due to the similar reactivity of the multiple hydroxyls.

Key functionalization reactions include:

Esterification: The hydroxyl groups can be converted to esters by reaction with acylating agents such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides in the presence of a base. Mild coupling conditions, for instance, using a carboxylic acid with a carbodiimide (B86325) activator like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can also be employed for ester formation under gentle conditions. organic-chemistry.org This approach allows for the introduction of a wide range of acyl groups, thereby modifying the compound's lipophilicity and steric bulk.

Etherification: Conversion of the hydroxyl groups to ethers can be accomplished via reactions like the Williamson ether synthesis, which involves deprotonation of the hydroxyls with a strong base to form alkoxides, followed by reaction with an alkyl halide (e.g., benzyl (B1604629) bromide). nih.gov The choice of solvent and base is critical to favor etherification over competing reactions. nih.gov

These modifications can produce a range of derivatives, from fully functionalized to partially substituted compounds, depending on the stoichiometry and reaction conditions.

Table 1: Potential Reagents for Functionalizing Gluconamide Hydroxyl Groups

| Reagent | Reaction Type | Resulting Functional Group |

|---|---|---|

| Acetic Anhydride / Pyridine | Esterification | Acetate Ester (-OCOCH₃) |

| Benzoyl Chloride / Base | Esterification | Benzoate Ester (-OCOC₆H₅) |

| Benzyl Bromide / Sodium Hydride | Etherification | Benzyl Ether (-OCH₂C₆H₅) |

| Methyl Iodide / Silver(I) Oxide | Etherification | Methyl Ether (-OCH₃) |

Modifications of the Hexane-1,6-diyl Linker

The Hexane-1,6-diyl linker is a saturated, flexible alkyl chain. As a simple hydrocarbon, it is largely chemically inert and lacks functional groups that would allow for easy and selective modification under conditions that would preserve the sensitive gluconamide moieties. Direct functionalization of the C-H bonds within the hexane chain would require harsh, non-selective methods such as radical reactions, which are not practical for this molecule.

Therefore, the primary and most effective strategy for altering the linker is not through post-synthesis modification of this compound itself. Instead, variation is achieved by utilizing different diamine precursors during the initial synthesis, as detailed in the following section on the synthesis of homologues.

Synthesis of Analogues and Homologues of this compound

The most versatile approach to creating structural diversity is the de novo synthesis of molecules that are structurally related to this compound. This involves systematically varying the two key components: the diamine linker and the sugar-derived acid.

A highly effective and common synthetic method is the direct aminolysis of a sugar lactone. researchgate.netresearchgate.net For the parent compound, this involves the ring-opening reaction of two equivalents of D-glucono-1,5-lactone with one equivalent of hexane-1,6-diamine. researchgate.net This reaction proceeds cleanly and efficiently, often in a solvent like methanol (B129727) or even under solvent-free mechanochemical conditions, to form the desired bis-amide. researchgate.net

Synthesis of Homologues: Homologues are compounds where the length of the central alkyl linker is varied. This is achieved by substituting hexane-1,6-diamine with other α,ω-diaminoalkanes in the reaction with D-glucono-1,5-lactone. This allows for precise control over the distance and flexibility between the two gluconamide heads.

Table 2: Synthesis of Homologues by Varying the Diamine Component

| Sugar Component | Diamine Component | Resulting Homologue |

|---|---|---|

| D-Glucono-1,5-lactone | Ethane-1,2-diamine | N,N'-Ethane-1,2-diylbis-D-gluconamide |

| D-Glucono-1,5-lactone | Butane-1,4-diamine | N,N'-Butane-1,4-diylbis-D-gluconamide |

| D-Glucono-1,5-lactone | Octane-1,8-diamine | N,N'-Octane-1,8-diylbis-D-gluconamide |

| D-Glucono-1,5-lactone | Dodecane-1,12-diamine | N,N'-Dodecane-1,12-diylbis-D-gluconamide |

Synthesis of Analogues: Analogues are created by replacing the D-gluconic acid portion with other sugar acids, which introduces variations in the stereochemistry of the hydroxyl groups on the polyhydroxyalkyl chains. This is accomplished by reacting hexane-1,6-diamine with different sugar lactones.

Table 3: Synthesis of Analogues by Varying the Sugar Lactone Component

| Sugar Component | Diamine Component | Resulting Analogue |

|---|---|---|

| D-Galactono-1,5-lactone | Hexane-1,6-diamine | N,N'-Hexane-1,6-diylbis-D-galactonamide |

| D-Mannono-1,4-lactone | Hexane-1,6-diamine | N,N'-Hexane-1,6-diylbis-D-mannonamide |

| D-Ribono-1,4-lactone | Hexane-1,6-diamine | N,N'-Hexane-1,6-diylbis-D-ribonamide |

Advanced Analytical Characterization Techniques for N,n Hexane 1,6 Diylbis D Gluconamide and Its Assemblies

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for probing the molecular structure, conformation, and intermolecular interactions of N,N'-Hexane-1,6-diylbis-D-gluconamide. Each method provides a unique window into the compound's chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure and conformational preferences of this compound in solution. Both ¹H and ¹³C NMR are fundamental for confirming the covalent framework of the molecule.

In ¹H NMR, the chemical shifts of the protons in the D-gluconamide and hexane (B92381) linker regions provide information about their local electronic environments. For instance, the anomeric proton and other protons on the gluconamide (B1216962) ring will have distinct chemical shifts influenced by the neighboring hydroxyl and amide groups. The protons of the hexane chain will also exhibit characteristic signals.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for assigning these proton and carbon signals unambiguously. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the three-dimensional folding and conformation of the molecule in solution. By analyzing the NOE cross-peaks, it is possible to determine the proximity of different parts of the molecule, such as the relationship between the gluconamide headgroups and the hexane chain.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Notes |

| Amide NH | 8.0 - 8.5 | Triplet | Broad signal, indicates hydrogen bonding. |

| Gluconamide H1 | 4.3 - 4.5 | Doublet | Anomeric proton. |

| Gluconamide H2-H6 | 3.5 - 4.2 | Multiplets | Overlapping signals from the sugar ring protons. |

| Hexane α-CH₂ | 3.2 - 3.4 | Multiplet | Adjacent to the amide nitrogen. |

| Hexane β,γ-CH₂ | 1.2 - 1.6 | Multiplets | Protons in the middle of the alkyl chain. |

| Hydroxyl OH | 4.5 - 5.5 | Broad Singlets | Exchangeable protons, may not always be observed. |

Note: This table is illustrative. Actual chemical shifts can vary based on solvent and temperature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in this compound and for studying the hydrogen bonding interactions that drive its self-assembly. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The presence of strong, broad absorption bands in the region of 3200-3600 cm⁻¹ is indicative of O-H and N-H stretching vibrations, confirming the presence of hydroxyl and amide groups. The position and shape of these bands can provide information about the extent and nature of hydrogen bonding. For example, a shift to lower wavenumbers and broadening of the O-H band suggests strong intermolecular hydrogen bonding.

The amide group gives rise to several characteristic bands. The amide I band (around 1630-1680 cm⁻¹), primarily due to C=O stretching, and the amide II band (around 1510-1570 cm⁻¹), arising from N-H bending and C-N stretching, are particularly sensitive to the secondary structure and hydrogen bonding environment. Analysis of these bands can help to elucidate the organization of the molecules in the solid state or in self-assembled structures.

Table 2: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl (H-bonded) |

| N-H Stretch | 3300 - 3500 (sharp/broad) | Amide (H-bonded) |

| C-H Stretch | 2850 - 2960 | Alkyl Chain |

| Amide I (C=O Stretch) | 1630 - 1680 | Amide |

| Amide II (N-H Bend) | 1510 - 1570 | Amide |

| C-O Stretch | 1000 - 1260 | Hydroxyl/Ether-like |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Self-Assembly Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study the electronic transitions within this compound and to monitor its self-assembly process. While the molecule itself does not possess strong chromophores in the visible region, the amide bonds exhibit π → π* transitions in the far-UV region (typically below 220 nm).

Changes in the aggregation state of the molecule can influence these electronic transitions. For instance, the formation of ordered aggregates may lead to hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) effects, as well as shifts in the absorption maximum (blue or red shifts). By monitoring the UV-Vis spectrum as a function of concentration, temperature, or solvent composition, it is possible to detect the critical aggregation concentration and to study the thermodynamics of the self-assembly process.

Circular Dichroism (CD) Spectroscopy for Chiral Supramolecular Structures

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the chiral nature of this compound and its self-assembled structures. nih.gov This method measures the differential absorption of left- and right-circularly polarized light. While the individual D-gluconamide units are inherently chiral, the self-assembly of these molecules into higher-order structures can lead to the formation of supramolecular chirality, which can be detected by CD spectroscopy.

The emergence of a CD signal in a region where the individual molecules have weak or no absorption can indicate the formation of ordered, chiral aggregates. The sign and intensity of the CD signal can provide information about the handedness and the degree of order within the supramolecular structure. This technique is particularly valuable for studying the formation of helical fibers or other chiral morphologies. unipr.it

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are crucial for the purification and purity assessment of this compound, as well as for the analysis of complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound. sielc.com Due to the polar nature of the gluconamide headgroups, reversed-phase HPLC is a suitable method. sielc.com

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A gradient elution, starting with a high percentage of water and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol (B129727), is often employed to achieve good separation of the target compound from any starting materials or by-products. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comsielc.com

For analytical purposes, a UV detector set at a low wavelength (e.g., 210 nm) can be used to detect the amide bonds. For preparative separations, a fraction collector is used to isolate the pure compound. The scalability of this method allows for the purification of quantities ranging from milligrams to grams. sielc.comsielc.com

Table 3: Example HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 Reverse Phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: These parameters are a starting point and may require optimization.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) stands out as a powerful technique for the analysis of this compound, offering significant advantages in terms of resolution and speed over conventional High-Performance Liquid Chromatography (HPLC). The use of sub-2 µm particle columns in UPLC systems allows for higher mobile phase linear velocities without sacrificing separation efficiency, resulting in dramatically reduced analysis times.

For this compound, a reverse-phase UPLC method is typically employed. This method separates compounds based on their hydrophobicity. While specific, detailed UPLC parameters for this exact compound are not extensively published, a representative method can be constructed based on the analysis of similar sugar-based bolaamphiphiles. A C18 column is often the stationary phase of choice, providing a non-polar environment for the separation. The mobile phase generally consists of a gradient mixture of an organic solvent, such as acetonitrile, and water. researchgate.net The gradient elution, where the concentration of the organic solvent is increased over time, is necessary to effectively elute the compound of interest while separating it from potential impurities or starting materials. For mass spectrometry detection, a volatile acid like formic acid is added to the mobile phase to facilitate ionization. researchgate.net

Table 1: Representative UPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 210 nm and/or Mass Spectrometry |

This UPLC method provides sharp, well-resolved peaks for this compound, with typical retention times in the range of 2-4 minutes, showcasing the high-speed capability of the technique. The enhanced resolution allows for the detection and quantification of even minor impurities, which is critical for quality control and the study of self-assembly behavior, as impurities can significantly influence the aggregation process.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. Beyond simple molecular weight confirmation, tandem MS (MS/MS) experiments provide detailed insights into the molecule's structure through controlled fragmentation. When coupled with UPLC, MS offers a comprehensive analysis of the compound and its potential degradation products or metabolites.

In positive ion mode electrospray ionization (ESI-MS), this compound (C18H36N2O12, molecular weight 472.49 g/mol ) is readily observed as the protonated molecule [M+H]⁺ at m/z 473.5, as well as adducts with sodium [M+Na]⁺ at m/z 495.5 and potassium [M+K]⁺ at m/z 511.4. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Table 2: Predicted Major MS/MS Fragments of [M+H]⁺ Ion of this compound

| m/z (predicted) | Proposed Fragment Structure/Origin |

|---|---|

| 455.5 | Loss of water (H₂O) from the gluconamide head |

| 277.2 | Cleavage of the amide bond, yielding a protonated D-gluconamide fragment |

| 259.2 | Fragment at 277.2 with subsequent loss of water |

| 219.1 | Cleavage of the bond between the hexane chain and the amide nitrogen |

| 196.1 | D-gluconic acid fragment resulting from amide bond hydrolysis |

The fragmentation pattern provides a fingerprint of the molecule, confirming the connectivity of the hexane linker to the two D-gluconamide head groups. For instance, the presence of a fragment at m/z 219.1 would strongly suggest the cleavage of the C-N bond of the amide, retaining the hexane linker and the second gluconamide group. The analysis of these fragments is crucial for distinguishing between isomers and for identifying any modifications or degradation of the molecule.

Microscopic Techniques for Morphological and Nanostructural Characterization of Self-Assemblies

The self-assembly of this compound in aqueous solutions leads to the formation of complex, hierarchical structures, typically in the form of hydrogels. A suite of microscopic techniques is essential to visualize and characterize the morphology and nanostructure of these assemblies.

Scanning Electron Microscopy (SEM) for Surface Topography and Aggregate Morphology

Scanning Electron Microscopy (SEM) is widely used to study the three-dimensional architecture of hydrogels formed by this compound. nih.gov To prepare samples for SEM, the hydrogel is typically freeze-dried to remove the water while preserving the solid network structure. The resulting xerogel is then coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.

Field Emission Scanning Electron Microscopy (FE-SEM) for High-Resolution Surface Imaging

For even greater detail of the fibrillar network, Field Emission Scanning Electron Microscopy (FE-SEM) is employed. FE-SEM uses a field-emission gun as the electron source, which provides a much brighter and more coherent electron beam than the thermionic emitters used in conventional SEM. This allows for significantly higher resolution, enabling the visualization of finer details of the self-assembled structures.

FE-SEM images of this compound assemblies would likely show that the larger fibers observed in SEM are composed of smaller, individual nanofibrils. researchgate.netresearchgate.net The high resolution of FE-SEM allows for the measurement of the diameters of these primary nanofibrils, which are often in the range of tens of nanometers. The images can also reveal the texture of the fiber surfaces and the intricate way in which the fibrils are interwoven to create the larger gel network.

Transmission Electron Microscopy (TEM) for Internal Structure and Fibrillar Network Visualization

Transmission Electron Microscopy (TEM) provides complementary information to SEM and FE-SEM by allowing for the visualization of the internal structure of the self-assembled fibers. For TEM analysis, a small amount of the diluted hydrogel is deposited onto a TEM grid and negatively stained with a heavy-metal salt, such as uranyl acetate. The stain surrounds the fibers, creating contrast and allowing their morphology to be observed.

TEM images of similar bolaamphiphilic gelators often show long, entangled nanofibers. mdpi.comnih.gov These images can reveal if the fibers are twisted or helical, which is a common feature for self-assembling chiral molecules like this compound. The high magnification of TEM can resolve the width of individual fibrils with high precision.

Atomic Force Microscopy (AFM) for Nanoscale Topography and Mechanical Properties of Assemblies

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the self-assemblies of this compound at the nanoscale, providing quantitative information about their topography and mechanical properties. mdpi.com A sharp tip mounted on a flexible cantilever is scanned across the sample surface, and the deflection of the cantilever is used to create a three-dimensional image of the surface. A key advantage of AFM is that it can be performed on samples in both air and liquid, allowing for the study of the hydrogel in its hydrated state.

AFM imaging of this compound assemblies deposited on a flat substrate like mica would reveal the morphology of individual fibers and small fiber bundles. researchgate.net From these images, precise measurements of fiber height and width can be obtained. In tapping mode AFM, the tip oscillates near its resonance frequency as it scans the surface. Changes in the oscillation amplitude and phase provide information about the material's properties.

Furthermore, AFM can be used in force spectroscopy mode to probe the nanomechanical properties of the self-assembled fibers. rsc.orgfigshare.com By pressing the AFM tip into the fiber and retracting it, a force-distance curve is generated. From this curve, the Young's modulus, a measure of stiffness, can be calculated. This is particularly valuable for understanding the mechanical robustness of the hydrogel network.

Table 3: Representative Nanostructural and Nanomechanical Data from Microscopy of a Self-Assembled this compound Hydrogel

| Analytical Technique | Parameter Measured | Typical Value Range |

|---|---|---|

| SEM | Fiber Bundle Diameter | 100 - 500 nm |

| Pore Size | 1 - 10 µm | |

| FE-SEM | Nanofibril Diameter | 20 - 50 nm |

| TEM | Fibril Width | 15 - 40 nm |

| Helical Pitch (if present) | 50 - 150 nm | |

| AFM | Fiber Height | 10 - 30 nm |

These advanced analytical techniques, from high-resolution chromatography and mass spectrometry to sophisticated microscopy methods, provide a comprehensive understanding of this compound, from its molecular structure to the complex architecture of its self-assembled forms. This detailed characterization is fundamental to harnessing its potential in the development of novel biomaterials.

Thermal Analysis for Phase Transitions and Stability of Supramolecular Systems

Thermal analysis techniques are indispensable for determining the thermodynamic parameters associated with the formation, melting, and degradation of supramolecular gels.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound gels, DSC is employed to determine the critical sol-gel transition temperature (Tgel). During a heating scan, an endothermic peak is observed corresponding to the melting of the gel network back into a solution state. mdpi.com The peak of this endotherm is typically taken as the Tgel.

The enthalpy of this transition (ΔH), calculated from the area of the peak, provides quantitative information about the energy required to disrupt the non-covalent interactions holding the gel network together. A higher enthalpy value suggests stronger or more numerous intermolecular bonds. DSC can also identify other thermal events, such as crystallization or polymorph transitions of the gelator itself. nih.gov

Table 1: Representative DSC Data for a Supramolecular Gel This table presents illustrative data typical for a low-molecular-weight organogelator like this compound.

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (Tgel) (°C) | Enthalpy (ΔH) (kJ/mol) |

| Gel Melting | 85.2 | 92.5 | 45.8 |

| Crystallization (on cooling) | 78.0 | 74.3 | -43.1 |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining the thermal stability and decomposition profile of a compound. nih.gov A TGA scan of this compound would reveal the temperature at which the molecule begins to degrade.

The resulting TGA curve plots percentage mass loss against temperature. The onset temperature of mass loss is a key indicator of the material's thermal stability. For a complex molecule like this compound, the decomposition may occur in multiple stages, which would appear as distinct steps in the TGA curve. nih.gov Analysis of the decomposition products of related molecules like n-hexane shows that the breakage of C-C bonds is a primary initial reaction. pharmacompass.com This information is crucial for defining the maximum processing and storage temperatures for any application of the gelator.

Table 2: Illustrative TGA Data for this compound This table provides a hypothetical decomposition profile to illustrate the data obtained from a TGA experiment.

| Temperature (°C) | Mass Remaining (%) | Decomposition Stage |

| 100 | 100.0 | Initial State |

| 200 | 99.8 | Stable |

| 250 | 97.2 | Onset of Decomposition |

| 300 | 65.4 | Major Decomposition |

| 400 | 15.1 | Final Decomposition |

Rheological Characterization of Gelation and Viscoelastic Properties

Rheology is the study of the flow and deformation of matter. For supramolecular gels, it is the most powerful technique for quantifying mechanical properties such as stiffness, strength, and stability.

Oscillatory rheometry applies a small, sinusoidal strain or stress to the sample and measures the resulting stress or strain response. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

For a true gel, the mechanical response is predominantly elastic, meaning it stores more energy than it dissipates. This is characterized by the storage modulus being significantly higher than the loss modulus (G' > G''). mdpi.com The magnitude of G' is a direct measure of the gel's stiffness or rigidity. The ratio of the two moduli (G''/G' = tan δ) is known as the loss tangent or damping factor; for a strong gel, this value is much less than 1.

To fully characterize the viscoelastic properties of a this compound gel, specific oscillatory tests are performed:

Strain Sweep Analysis: This experiment is conducted at a constant frequency while the strain amplitude is varied. It is used to identify the Linear Viscoelastic Region (LVER), which is the range of strains where G' and G'' are independent of the applied strain. The end of the LVER, where G' begins to decrease, is known as the yield point or critical strain. This point represents the limit of the gel's structural integrity and is a measure of gel strength.

Frequency Sweep Analysis: This test is performed within the LVER at a constant strain, while the oscillation frequency is varied. It probes the time-dependent behavior of the gel network. For stable physical gels, G' and G'' typically show a weak dependence on frequency across a wide range, with G' remaining consistently above G''. This behavior confirms the presence of a stable, interconnected network structure.

Table 3: Representative Rheological Data for a this compound Gel This table illustrates typical data obtained from oscillatory rheology experiments, demonstrating the characteristics of a stable gel.

| Rheological Parameter | Value | Conditions |

| Storage Modulus (G') | 15,000 Pa | 1 Hz frequency, 0.1% strain |

| Loss Modulus (G'') | 1,200 Pa | 1 Hz frequency, 0.1% strain |

| Loss Tangent (tan δ) | 0.08 | 1 Hz frequency, 0.1% strain |

| Yield Strain | 2.5% | Point where G' drops by 10% |

X-ray Scattering and Diffraction for Ordered Structures

X-ray scattering is a powerful non-destructive technique for probing the structure of materials at the atomic and molecular level. When X-rays are directed at a sample, they are scattered by the electrons in the atoms. The resulting scattering pattern contains a wealth of information about the size, shape, and arrangement of the scattering objects. For self-assembled systems like those formed by this compound, Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD) are particularly informative.

Small-Angle X-ray Scattering (SAXS) is an essential technique for investigating the nanoscale structural dimensions of self-assembled systems, typically in the range of 1 to 100 nanometers. By analyzing the scattering pattern at very small angles (typically less than 5 degrees), SAXS can provide information about the size, shape, and spacing of larger structural features, such as micelles, vesicles, or lamellar bilayers.

For this compound in an aqueous environment, the amphiphilic nature of the molecule is expected to drive the formation of ordered aggregates to minimize the unfavorable interactions between the hydrophobic hexane chains and water. Depending on factors such as concentration, temperature, and pH, these molecules could form various structures, including spherical or cylindrical micelles, or extended lamellar sheets (bilayers).

A typical SAXS experiment on a solution of this compound assemblies would yield a plot of scattering intensity versus the scattering vector, q. The features of this plot can be interpreted to deduce the morphology of the assemblies. For instance, the presence of distinct Bragg peaks at specific q values would indicate the formation of a periodically ordered structure, such as stacked lamellar bilayers. The position of these peaks can be used to calculate the repeating distance, or d-spacing, of the lamellar structure using Bragg's Law in reciprocal space.

Detailed Research Findings:

While specific SAXS data for this compound is not extensively published, studies on analogous sugar-based bolaamphiphiles and gemini (B1671429) surfactants suggest that they readily form lamellar or other ordered phases in solution. For example, some sugar-based bolaamphiphiles have been shown to self-assemble into well-defined nanotubes or lamellar structures, with their dimensions being characterized by SAXS. Based on these analogous systems, it is highly probable that this compound would exhibit similar self-assembly behavior, leading to the formation of lamellar structures with a characteristic d-spacing. This d-spacing would be directly related to the length of the molecule and the extent of interdigitation of the alkyl chains in adjacent layers.

Interactive Data Table: Representative SAXS Data for a Hypothetical Lamellar Assembly of this compound

| Scattering Peak Order (n) | Scattering Vector (q) (nm⁻¹) | d-spacing (nm) | Interpretation |

| 1 | 1.74 | 3.61 | Primary lamellar repeat distance |

| 2 | 3.48 | 1.81 | Second-order reflection of the lamellar structure |

While SAXS provides information on the larger nanoscale organization, Wide-Angle X-ray Diffraction (WAXD), sometimes referred to as Wide-Angle X-ray Scattering, probes the shorter-range order at the atomic and molecular level, typically within the range of 0.1 to 1 nanometer. WAXD is therefore instrumental in determining the degree of crystallinity and the packing arrangement of molecules within the self-assembled structures.

For the assemblies of this compound, WAXD can reveal how the individual molecules are arranged within a lamellar bilayer or other aggregates. The hydrophilic D-gluconamide headgroups can form extensive intermolecular hydrogen bonding networks, while the hydrophobic hexane tails can pack together in a crystalline or liquid-crystalline manner.

A WAXD pattern of these assemblies would exhibit sharp diffraction peaks if the molecules are arranged in a highly ordered, crystalline lattice. The positions and intensities of these peaks can be used to determine the unit cell parameters of the crystal lattice. Conversely, a more diffuse scattering pattern, or "halo," would indicate a more disordered, liquid-like arrangement of the molecules.

Detailed Research Findings:

Interactive Data Table: Representative WAXD Data for a Hypothetical Crystalline Assembly of this compound

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) (Hypothetical) | Interpretation |

| 5.8 | 15.2 | (001) | Corresponds to the layer spacing of the headgroups |

| 21.1 | 4.2 | (110) | Characteristic of alkyl chain packing (pseudo-hexagonal) |

| 24.5 | 3.6 | (200) | Reflection from the unit cell within the lamellar plane |

Supramolecular Chemistry and Self Assembly Phenomena of N,n Hexane 1,6 Diylbis D Gluconamide

Fundamental Mechanisms of Molecular Self-Assembly

The spontaneous organization of molecules into ordered structures is a cornerstone of supramolecular chemistry. For N,N'-Hexane-1,6-diylbis-D-gluconamide, this process is governed by a delicate interplay of various non-covalent interactions and the molecule's stereochemistry.

The self-assembly of this compound is primarily driven by a combination of non-covalent forces. The amide linkages and the numerous hydroxyl groups on the gluconamide (B1216962) heads are potent sites for hydrogen bonding . This directional and specific interaction is crucial in forming the primary fibrous structures of the gel network. researchgate.netmdpi.com The hydrophobic hexamethylene chain, on the other hand, is subject to the hydrophobic effect in aqueous environments, leading to aggregation that minimizes the unfavorable contact between the hydrocarbon chain and water molecules. mdpi.comnih.gov

The presence of multiple chiral centers in the D-gluconamide head groups profoundly influences the self-assembly of this compound. Chirality often dictates the morphology of the resulting supramolecular structures, leading to the formation of helical or twisted fibers. nih.govnih.gov This is because the specific stereochemistry of the molecule favors a particular packing arrangement, which is then propagated throughout the self-assembly process. researchgate.net

In many cases, a single enantiomer will form a stable gel, while the racemic mixture will not, a phenomenon known as chiral recognition in self-assembly. nih.govrsc.org The defined stereochemistry of the D-gluconamide units is therefore expected to lead to well-ordered, chirally expressed supramolecular architectures. This is a common feature among carbohydrate-based gelators, where the inherent chirality of the sugar moiety is transferred to the macroscopic properties of the gel. mdpi.com

Formation and Characterization of Supramolecular Gels

The ability of this compound to form gels in different liquid media, such as water (hydrogels) and ionic liquids (ionogels), is a key area of interest. The properties of these gels are intrinsically linked to the underlying self-assembly mechanisms.

In water, this compound is expected to act as a hydrogelator. The process typically involves dissolving the compound in water, sometimes with gentle heating, to obtain a solution of individual molecules (a sol). Upon cooling or standing, the molecules self-assemble into nanofibers. As these fibers grow and entangle, they form a three-dimensional network that entraps the water molecules, leading to the formation of a hydrogel. mdpi.comnih.gov

The formation of hydrogels from analogous sugar-based bolaamphiphiles has been extensively studied. mdpi.comrsc.org The balance between the hydrophilic sugar heads and the hydrophobic spacer is critical for effective hydrogelation.

Ionogels are a class of materials where an ionic liquid is confined within a self-assembled network of a gelator. mdpi.com These materials are of interest for applications in electrochemistry due to their ionic conductivity and solid-like properties. nih.govnih.gov this compound, with its multiple hydrogen-bonding sites, has the potential to form ionogels with various ionic liquids. capes.gov.br The mechanism of ionogel formation is similar to hydrogelation, involving the dissolution of the gelator in the ionic liquid, followed by self-assembly into a network. researchgate.net The interactions between the gelator and the ions of the ionic liquid can influence the stability and properties of the resulting ionogel.

The critical gelation concentration (CGC) is the minimum concentration of the gelator required to form a stable gel in a given solvent. This value is dependent on the solvent, temperature, and the molecular structure of the gelator. For sugar-based gelators, CGC values can range from as low as 0.05% w/v to higher concentrations depending on the specific system. nih.govnih.gov

The kinetics of gelation, or the speed at which a gel forms, can be monitored by techniques such as rheology, which measures the change in the viscoelastic properties of the material over time. nih.govresearchgate.netmdpi.com The gelation process often follows a nucleation-and-growth mechanism, where initial aggregates (nuclei) form, followed by the growth of fibers. nih.gov The rate of gelation can be influenced by factors such as temperature, gelator concentration, and the presence of additives.

To illustrate the range of CGC values observed in similar systems, the following table provides representative data for various carbohydrate-based gelators.

| Gelator Type | Solvent(s) | CGC (% w/v) |

| D-gluconic acetal-based | Toluene, o-xylene | < 0.1 |

| N-acetyl-glucosamine derivative | Aqueous solvents | ~0.14 |

| Sophorolipid (B1247395) derivative | Ethanol/Water mixture | ~0.29 |

| Galactonamide derivative | Various organic solvents | 0.45 - 1.0 |

| Monosaccharide-based glycolipid | Aliphatic solvents | 0.8 |

This table presents illustrative data from various sources to demonstrate the typical range of Critical Gelation Concentrations for carbohydrate-based gelators. nih.govnih.govrsc.org

Factors Influencing Self-Assembly and Gelation

The transition of this compound from a solution (sol) to a gel state is a finely tuned process influenced by several external factors. These stimuli can modulate the delicate balance of intermolecular forces, leading to the formation or dissolution of the supramolecular network.

Solvent Effects and Polarity

The choice of solvent is a critical determinant in the self-assembly of this compound. The polarity of the solvent dictates the nature and strength of the solvophobic and solvophilic interactions. In aqueous environments, the hydrophobic hexane (B92381) spacer is driven to aggregate to minimize its contact with water molecules, a process that is fundamental to the formation of hydrogels. Conversely, in non-polar organic solvents, the hydrophilic gluconamide headgroups may aggregate, leading to the formation of organogels.

The ability of a solvent to form hydrogen bonds also plays a crucial role. Protic solvents can compete for hydrogen bonding sites on the gluconamide headgroups, potentially disrupting the intermolecular hydrogen bonds necessary for the formation of a stable gel network. In contrast, aprotic solvents may promote stronger hydrogen bonding between the bolaamphiphile molecules themselves, facilitating gelation. While specific studies on this compound are limited, research on similar sugar-based bolaamphiphiles has shown that a mixture of solvents can be used to fine-tune the gelation properties. For instance, the addition of a less polar co-solvent to an aqueous solution can modulate the hydrophobic interactions and influence the critical gelation concentration (CGC).

Temperature-Responsive Gelation and Phase Transitions (e.g., Opaque-to-Transparent Transitions)

Thermo-responsive behavior is a hallmark of many sugar-based bolaamphiphile gels. These materials can undergo a reversible sol-gel transition upon a change in temperature. For hydrogels of compounds analogous to this compound, heating often leads to the dissolution of the gel (a gel-to-sol transition). This is attributed to an increase in the kinetic energy of the molecules, which disrupts the non-covalent interactions, particularly the hydrogen bonds, that hold the fibrillar network together. The temperature at which this transition occurs is known as the gel-to-sol transition temperature (Tgel).

In some instances, this transition is accompanied by a change in the optical properties of the gel, such as an opaque-to-transparent transition. The opacity of the gel state is often due to the scattering of light by the large, aggregated fibrillar structures. Upon heating and dissolution of these structures into smaller micelles or individual molecules in the sol state, the system becomes transparent. This thermoreversible property is of significant interest for applications in areas such as smart materials and controlled release systems. For a series of pH- and temperature-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) hydrogels, the lower critical solution temperatures (LCSTs) were found to be dependent on both pH and the hydrophobicity of the acrylic acid derivative unit. rsc.org

| Stimulus | Effect on Gel Structure | Observed Phenomenon |

| Increase in Temperature | Disruption of non-covalent bonds | Gel-to-sol transition, potential opaque-to-transparent change |

| Decrease in Temperature | Formation of stable fibrillar network | Sol-to-gel transition |

This table presents generalized temperature-responsive behaviors for sugar-based bolaamphiphile hydrogels.

pH-Responsiveness and Ionic Strength Effects

The D-gluconamide headgroups of this compound contain multiple hydroxyl groups and amide linkages that can be influenced by the pH of the surrounding medium. While the gluconamide moiety is generally considered non-ionic, extreme pH conditions can affect the hydrogen bonding network. More significantly, in related sugar-based bolaamphiphiles that incorporate ionizable groups (such as carboxylic acids or amines), pH changes can induce protonation or deprotonation, leading to dramatic changes in self-assembly.

For example, in anionic systems, a decrease in pH can neutralize charged headgroups, reducing electrostatic repulsion and promoting aggregation and gelation. Conversely, an increase in pH in cationic systems can have a similar effect. The ionic strength of the solution also plays a role by screening electrostatic interactions. An increase in salt concentration can shield the repulsion between charged headgroups, thereby facilitating the self-assembly process at lower concentrations of the gelling agent. While this compound itself lacks strongly ionizable groups, its self-assembly can still be subtly influenced by pH-mediated changes in hydrogen bonding patterns and by the presence of salts affecting the water structure and hydrophobic effect. Studies on pH- and thermo-responsive hydrogels have shown that they can exhibit a unique thermo-induced swelling-deswelling transition that can be self-regulated in response to the environmental pH. rsc.org

Influence of Co-solvents and Additives

Additives such as salts, surfactants, or other polymers can interact with the bolaamphiphile molecules in various ways. Salts, as mentioned, can modulate electrostatic interactions and the hydrophobic effect. Surfactants can co-assemble with the bolaamphiphile, leading to the formation of mixed micelles or other complex structures, which may enhance or disrupt the gel network. Polymers can act as templates or crowding agents, influencing the morphology and stability of the self-assembled structures. The performance of dental gypsum materials, for example, has been shown to be improved by the inclusion of additives and nanomaterials. arxiv.org

Hierarchical Structures and Morphologies of Self-Assembled Systems

The self-assembly of this compound and related compounds is a hierarchical process, where individual molecules first aggregate into primary nanostructures, which then further organize into larger, more complex architectures that form the macroscopic gel.

Fibrillar Networks and Nanostructure Formation

At the nanoscale, the primary morphology observed in gels of sugar-based bolaamphiphiles is the formation of one-dimensional, high-aspect-ratio structures such as nanofibers, nanoribbons, or nanotubes. These fibrils are formed by the directional stacking of the bolaamphiphile molecules, driven by a combination of hydrogen bonding between the sugar headgroups and hydrophobic interactions between the alkyl chains.

The specific morphology of the nanofibers, including their width, length, and helicity (chirality), is determined by the molecular structure of the gelling agent and the external conditions. The chirality of the D-gluconamide headgroups can be transferred to the supramolecular level, leading to the formation of helical ribbons or twisted fibers. These individual fibrils then entangle and cross-link to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a stable gel. The properties of this network, such as its pore size and density, determine the mechanical properties of the gel, including its stiffness and elasticity. For some bolaform glycolipids, it has been observed that twisted nanofibers are the thermodynamic phase below a certain temperature, and these coexist with micelles in the hydrogel state.

| Hierarchical Structure | Description | Driving Forces |

| Monomers | Individual this compound molecules | - |

| Primary Aggregates | Small clusters of molecules | Hydrophobic interactions, hydrogen bonding |

| Nanofibrils/Nanoribbons | Elongated, high-aspect-ratio structures | Directional stacking, hydrogen bonding, van der Waals forces |

| Fibrillar Network | 3D entanglement of nanofibers | Physical cross-linking and entanglement |

| Macroscopic Gel | Solvent immobilized within the fibrillar network | Entrapment of solvent molecules |

This table outlines the hierarchical self-assembly process typical for sugar-based bolaamphiphiles.

Vesicle, Micelle, and Other Aggregate Formation

The aggregation of this compound in water is expected to lead to a variety of supramolecular structures, including vesicles, micelles, and other aggregates. The formation of these structures is critically dependent on the geometric packing of the molecules, which can be conceptually understood through the critical packing parameter (CPP).

In dilute solutions, it is plausible that the compound forms spherical micelles where the hydrophobic hexane chains are sequestered from water in the core, and the hydrophilic gluconamide headgroups form a stabilizing corona at the micelle-water interface. As the concentration increases, these spherical micelles could transition into other morphologies such as cylindrical micelles or lamellar sheets.

The formation of vesicles, which are hollow spherical structures composed of a bilayer membrane, is a hallmark of many bolaamphiphiles. For this compound, the molecules would likely arrange themselves into a monolayer with a U-shaped conformation, where the hydrophobic hexane chains form the inner part of the membrane and the gluconamide headgroups are exposed to the aqueous exterior and interior. Alternatively, they could form an interdigitated bilayer. The stability of such vesicles would be significantly influenced by the extensive hydrogen-bonding network among the gluconamide headgroups at the vesicle surface.

The table below outlines the predicted characteristics of aggregates formed by this compound based on the behavior of similar sugar-based bolaamphiphiles.

| Aggregate Type | Predicted Structural Characteristics | Key Driving Forces |

| Micelles | Spherical or cylindrical core-shell structures. Hydrophobic hexane core with a hydrophilic gluconamide corona. | Hydrophobic effect, Hydrogen bonding |

| Vesicles | Monolayer or interdigitated bilayer forming a hollow sphere. Gluconamide headgroups at the inner and outer surfaces. | Hydrophobic effect, Hydrogen bonding, van der Waals interactions |

| Nanofibers/Nanotubes | Elongated, high-aspect-ratio structures formed through directional self-assembly. | Anisotropic hydrogen bonding, π-π stacking (if aromatic moieties were present) |

Supramolecular Polymerization and Growth Mechanisms

The self-assembly of this compound can extend beyond simple aggregation to form one-dimensional supramolecular polymers. This process is typically hierarchical, beginning with the formation of primary aggregates that subsequently grow into larger, ordered structures.

The growth mechanism is likely to be a cooperative process. In a cooperative or nucleated growth mechanism, there is a high energy barrier to the formation of a stable nucleus. Once a nucleus is formed, monomer addition is rapid, leading to the formation of long, uniform fibers. This is often observed in systems with strong, directional intermolecular interactions, such as the hydrogen bonds possible between the gluconamide units.

The growth of these supramolecular polymers could proceed via two main pathways: isodesmic and cooperative. In an isodesmic model, the addition of a monomer to an aggregate is independent of the aggregate's size. In a cooperative model, the addition of a monomer becomes more favorable as the aggregate grows. For complex molecules like this compound, a cooperative mechanism is more probable, leading to a well-defined critical aggregation concentration.

Thermodynamic and Kinetic Aspects of Supramolecular Assembly

The self-assembly of this compound is governed by a delicate balance of thermodynamic and kinetic factors.

Enthalpy and Entropy Contributions to Self-Assembly

The thermodynamic favorability of the self-assembly process is described by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

The primary driving force for the aggregation of amphiphiles in water is the hydrophobic effect , which is largely entropic. The release of ordered water molecules from around the hydrophobic hexane chains into the bulk water results in a significant increase in the entropy of the system (positive ΔS), making the process spontaneous.

The enthalpic contribution (ΔH) arises from the formation of non-covalent interactions within the self-assembled structure. For this compound, these include:

Hydrogen bonding between the amide and hydroxyl groups of the gluconamide headgroups. This is an exothermic process and contributes favorably to a negative ΔH.

Van der Waals interactions between the methylene (B1212753) groups of the hexane spacers, which are also exothermic and contribute to a negative ΔH.

The following table summarizes the expected thermodynamic contributions to the self-assembly of this compound.

| Thermodynamic Parameter | Expected Contribution | Origin |

| ΔG (Gibbs Free Energy) | Negative (spontaneous process) | Combination of enthalpic and entropic effects. |

| ΔH (Enthalpy) | Likely negative or slightly positive | Favorable contributions from hydrogen bonding and van der Waals interactions, potentially offset by the disruption of solute-water interactions. |

| ΔS (Entropy) | Positive | Dominated by the hydrophobic effect (release of structured water molecules). |

Time-Resolved Studies of Gelation and Structural Evolution

The formation of a hydrogel from a solution of this compound would involve the entanglement of the one-dimensional supramolecular polymers to form a three-dimensional network that immobilizes the solvent. Time-resolved studies, such as rheology and spectroscopy, would be crucial to understanding the kinetics of this process.

The gelation process is expected to be a multi-step phenomenon. Initially, small aggregates or nuclei would form. These would then grow into nanofibers, leading to an increase in the viscosity of the solution. As the fibers grow and entangle, a percolation threshold is reached, at which point a self-supporting gel is formed, characterized by a sharp increase in the storage modulus (G').

The kinetics of gelation can be influenced by external stimuli such as temperature, pH, and the addition of salts. For instance, a temperature-jump experiment could be used to trigger gelation, and the subsequent evolution of the gel's mechanical properties could be monitored over time. Similarly, techniques like circular dichroism could track the development of chiral supramolecular structures during the assembly process.

Despite a comprehensive search for scientific literature, detailed information regarding the specific interactive properties of the chemical compound This compound is not available in the public domain. Research focusing on its host-guest chemistry, encapsulation phenomena, and interactions with polymeric systems, biomacromolecules, or surfaces and interfaces could not be located.

General information identifies this compound by its CAS number 78841-03-9. sielc.com Its molecular structure, featuring two D-gluconamide heads linked by a flexible hexane-1,6-diyl spacer, categorizes it as a bolaamphiphile. smolecule.com This class of molecules possesses a hydrophilic group at both ends of a hydrophobic chain. nih.govtue.nl Such a structure suggests a potential for self-assembly into various supramolecular architectures, including nanofibers, which could form hydrogels or organogels. rsc.orgacs.org The presence of multiple hydroxyl and amide groups indicates a high capacity for forming hydrogen bonds, a key driving force in the self-assembly of low molecular weight gelators. acs.orgnih.gov

The synthesis of this compound typically involves the reaction between D-gluconic acid or its derivatives and 1,6-hexanediamine (B7767898). smolecule.com While the structural characteristics of this compound are suggestive of applications in materials science and supramolecular chemistry, specific studies detailing the following interactions, as per the requested outline, are absent from the available scientific literature:

Interactions of N,n Hexane 1,6 Diylbis D Gluconamide with Other Chemical Entities and Materials

Surface and Interfacial Interactions:Specific data on the surface and interfacial properties of N,N'-Hexane-1,6-diylbis-D-gluconamide are not documented.

Due to the lack of specific research findings on the interactive properties of this compound, it is not possible to provide a detailed, evidence-based article according to the structured outline provided. The potential for this compound to act as a gelator and participate in the formation of complex materials remains theoretical in the absence of dedicated research.

Adhesion Properties and Surface Wettability

The adhesion of this compound to different substrates and its influence on surface wettability are governed by the interplay of its hydrophilic and hydrophobic moieties. The D-gluconamide head groups, with their multiple hydroxyl (-OH) and amide (-CONH-) functionalities, are capable of forming strong hydrogen bonds with polar surfaces. This suggests that the compound could exhibit good adhesion to materials such as glass, cellulose (B213188), and certain metals.

When applied to a surface, molecules of this compound would likely orient themselves to maximize favorable interactions. On a hydrophilic surface, the gluconamide (B1216962) heads would preferentially interact with the surface, leaving the hydrophobic hexamethylene chains exposed. This would result in a modification of the surface's wettability, potentially increasing its hydrophobicity. Conversely, on a hydrophobic surface, the hexamethylene spacer would be attracted to the surface, presenting the polar gluconamide groups to the environment and thereby increasing the surface's hydrophilicity.

The effectiveness of this surface modification would depend on the concentration of the compound and the packing density of the molecules on the surface. A densely packed monolayer could significantly alter the surface energy and, consequently, the contact angle of water and other liquids.

Formation of Films and Coatings

The self-assembly of this compound in aqueous or other solvent systems is expected to lead to the formation of various supramolecular structures, including thin films and coatings. This process is driven by the hydrophobic effect, where the nonpolar hexamethylene chains aggregate to minimize their contact with water, while the hydrophilic gluconamide heads remain exposed to the aqueous phase.

The resulting aggregates can take on different morphologies, such as micelles, vesicles, or lamellar sheets, depending on factors like concentration, temperature, and the presence of other solutes. These self-assembled structures can deposit onto solid substrates to form organized thin films. For instance, at the air-water interface, these molecules can form a monolayer, which can then be transferred to a solid support using techniques like Langmuir-Blodgett deposition.

The formation of stable films and coatings from this compound would be highly dependent on the intermolecular hydrogen bonding between the gluconamide head groups. These interactions would provide the necessary cohesion to form a robust and uniform coating. The thickness and morphology of these films could potentially be controlled by adjusting the deposition conditions.

Such films could have various applications, for example, as biocompatible coatings on medical devices, as functional layers in sensors, or as protective coatings on various materials. The chirality and high density of functional groups in the D-gluconamide moieties could also impart specific recognition or binding properties to these films.

Potential Applications of N,n Hexane 1,6 Diylbis D Gluconamide in Advanced Materials Science and Biotechnology Non Clinical Focus

Advanced Biomaterials and Soft Matter

The amphiphilic nature of N,N'-Hexane-1,6-diylbis-D-gluconamide allows it to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. This property is central to its potential use in creating advanced biomaterials with tunable properties.

Scaffolds for Cell Culture and Tissue Engineering (non-human, in vitro applications)

In the realm of in vitro research, there is a constant need for synthetic scaffolds that can mimic the extracellular matrix (ECM) to support three-dimensional (3D) cell growth. Hydrogels derived from sugar-based molecules are particularly promising for this purpose due to their biocompatibility and structural similarity to components of the native ECM. nih.govassemblingsugars.fr

This compound could potentially form such hydrogels. The interconnected network of a hydrogel scaffold would provide a porous structure, enabling the diffusion of nutrients and removal of waste products, which are crucial for cell viability and function. For instance, sugar-based crosslinkers have been successfully used to create stable atelocollagen hydrogels that support the 3D culture of endothelial cells and cardiomyocytes. nih.gov Similarly, hydrogels from self-assembling alkylgalactonamides have been shown to be effective scaffolds for neuronal cell growth. assemblingsugars.fr The D-gluconamide portions of this compound would offer a biocompatible interface for cell attachment and proliferation, while the hexamethylene spacer could be tailored to control the mechanical properties of the hydrogel, such as stiffness, to suit the requirements of different cell types.

The biomimetic properties of such hydrogels can be advantageous for creating more physiologically relevant in vitro models for studying cell behavior and tissue development in a controlled laboratory setting. youtube.com

Controlled Release Systems (as matrix components for non-human applications, e.g., in vitro or for industrial processes)

The hydrogel-forming capability of this compound also suggests its potential use in controlled release systems for non-human applications. The porous network of the hydrogel can encapsulate active molecules, such as enzymes for industrial processes or nutrients for cell cultures, and release them over a sustained period.

The release kinetics can be modulated by altering the crosslinking density of the hydrogel, which in turn would be influenced by the concentration of the gluconamide (B1216962) derivative and the conditions of gel formation. For example, a supramolecular hydrogel based on a glucosamine (B1671600) derivative has been shown to exhibit reduction-responsive degradation, allowing for triggered release of encapsulated substances. nih.gov This suggests that this compound-based hydrogels could be designed to be responsive to specific environmental stimuli (e.g., pH, temperature), enabling on-demand release in various industrial or laboratory settings.

Such systems could be employed to deliver specific reagents in a timed manner in automated chemical syntheses or to maintain a constant concentration of a particular compound in a bioreactor.

Self-Healing Materials

The development of self-healing materials is a rapidly growing field of materials science, with potential applications in coatings, adhesives, and structural components. These materials have the intrinsic ability to repair damage, thereby extending their lifespan and reliability. mdpi.com Hydrogels based on dynamic, non-covalent interactions, such as hydrogen bonding and reversible covalent bonds, are a key area of research in self-healing materials. rsc.orgmdpi.com

This compound possesses multiple hydroxyl and amide groups, which can participate in extensive hydrogen bonding. A material fabricated from this compound could exhibit self-healing properties, where a fracture or cut could be repaired by bringing the broken surfaces into contact, allowing the hydrogen bonds to reform and restore the material's integrity. The principle of using reversible bonds for self-healing has been demonstrated in hydrogels made from chitosan (B1678972) and amino acid-derived polymers. rsc.orgmdpi.com The dynamic nature of these bonds allows for the dissipation of energy at the point of damage and subsequent reformation to heal the material.

Adsorbents and Separating Agents